molecular formula C7H7FN2O2 B8190688 2-Amino-5-fluoro-6-methylnicotinic acid

2-Amino-5-fluoro-6-methylnicotinic acid

Cat. No.: B8190688
M. Wt: 170.14 g/mol
InChI Key: YFUDNGWYTXZMQB-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-6-methylnicotinic acid is a chemical compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol . It is a derivative of nicotinic acid, characterized by the presence of an amino group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 6-position on the pyridine ring. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-6-methylnicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-6-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-5-fluoro-6-methylnicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Medicine: Research into potential therapeutic applications, such as drug development for specific diseases, often involves this compound.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-6-methylnicotinic acid involves its interaction with specific molecular targets. The amino and fluorine groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluoronicotinic acid: Lacks the methyl group at the 6-position.

    2-Amino-6-methylnicotinic acid: Lacks the fluorine atom at the 5-position.

    5-Fluoro-6-methylnicotinic acid: Lacks the amino group at the 2-position.

Uniqueness

2-Amino-5-fluoro-6-methylnicotinic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the amino and fluorine groups allows for unique interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-amino-5-fluoro-6-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-3-5(8)2-4(7(11)12)6(9)10-3/h2H,1H3,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUDNGWYTXZMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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